Furmecyclox

Description

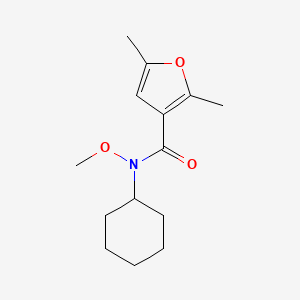

This compound is a hydroxamic acid ester and a furamide fungicide.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10-9-13(11(2)18-10)14(16)15(17-3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDRLOKFLJJHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(C2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024119 | |

| Record name | Furmecyclox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60568-05-0 | |

| Record name | Furmecyclox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60568-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furmecyclox [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060568050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furmecyclox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURMECYCLOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UB8K4YYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Furmecyclox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox is a systemic fungicide classified under the furamide chemical group. Extensive research has identified its primary mechanism of action as the inhibition of mitochondrial function in pathogenic fungi. Specifically, this compound is categorized as a Succinate Dehydrogenase Inhibitor (SDHI), placing it in Group 7 of the Fungicide Resistance Action Committee (FRAC) classification. This guide provides a detailed examination of the molecular mechanism of this compound, including its target site, the biochemical consequences of its inhibitory action, and the experimental protocols used to elucidate this mechanism. While specific quantitative data for this compound is limited in publicly available literature, this document will also present representative data from other well-characterized SDHI fungicides to provide a comprehensive understanding of this class of compounds.

Introduction

This compound, also known by synonyms such as furmetamide, Campogran, and Xyligen B, is recognized for its efficacy against a range of fungal pathogens, particularly those belonging to the Basidiomycetes. Its systemic nature allows it to be absorbed and translocated within the plant, providing protection against established infections and preventing new ones from taking hold. The core of its fungicidal activity lies in the disruption of the fungal mitochondrial respiratory chain, a vital process for energy production.

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. SDH is a critical enzyme that links two fundamental metabolic pathways: the citric acid (TCA) cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone (coenzyme Q).

The SDH enzyme is a heterotetrameric protein complex composed of four subunits:

-

SDHA: The flavoprotein subunit, which contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

-

SDHB: The iron-sulfur protein subunit, which contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SDHC and SDHD: Two hydrophobic, membrane-anchoring subunits that form the ubiquinone-binding site.

This compound, like other SDHI fungicides, exerts its inhibitory effect by binding to the ubiquinone-binding pocket (Qp site) of Complex II. This binding physically obstructs the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters to the ubiquinone pool.

Mechanism of Action: A Step-by-Step Analysis

The inhibitory action of this compound can be broken down into the following sequence of events:

-

Cellular Uptake: As a systemic fungicide, this compound is absorbed by the plant and translocated to various tissues, where it can be taken up by fungal hyphae.

-

Mitochondrial Localization: this compound penetrates the fungal cell and localizes to the inner mitochondrial membrane, where the electron transport chain is situated.

-

Binding to Complex II: The fungicide binds to the Qp site of the succinate dehydrogenase enzyme complex.

-

Inhibition of Electron Transport: By occupying the Qp site, this compound prevents the reduction of ubiquinone to ubiquinol. This halts the flow of electrons from succinate through Complex II.

-

Disruption of Respiration and ATP Synthesis: The blockage of the electron transport chain leads to a cessation of mitochondrial respiration and, consequently, a drastic reduction in ATP synthesis.

-

Fungal Cell Death: Deprived of its primary energy source, the fungal cell is unable to carry out essential metabolic processes, leading to growth inhibition and eventual cell death.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

Caption: Inhibition of mitochondrial respiration by this compound at Complex II.

Quantitative Analysis of Fungicidal Activity

| Fungicide (SDHI) | Target Organism | Assay Type | EC50 / IC50 (µg/mL) |

| Boscalid | Botrytis cinerea | Mycelial Growth | 0.05 - 2.18 |

| Fluopyram | Sclerotinia sclerotiorum | Mycelial Growth | 0.02 - 0.15 |

| Penthiopyrad | Colletotrichum gloeosporioides | Mycelial Growth | 0.45 - 3.17 |

| Benzovindiflupyr | Colletotrichum gloeosporioides | Mycelial Growth | 0.08 - 1.11 |

| Carboxin | Ustilago maydis | SDH Activity | ~0.3 |

| Atpenin A5 | Bovine Heart Mitochondria | SDH Activity | ~0.003 |

Note: The data presented above is for illustrative purposes to demonstrate the range of activity of SDHI fungicides and is not specific to this compound.

Experimental Protocols

The following protocols describe standard methods for assessing the mechanism of action of SDHI fungicides like this compound.

Protocol for Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA)

-

Fungicide stock solution (in an appropriate solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C.

-

Add the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set with the solvent only.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From a actively growing culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each petri dish.

-

Seal the plates and incubate at the optimal temperature for the fungus (e.g., 25°C) in the dark.

-

Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Protocol for Succinate Dehydrogenase (Complex II) Activity Assay

This spectrophotometric assay measures the enzymatic activity of SDH in isolated mitochondria and its inhibition by the fungicide.

Materials:

-

Isolated fungal mitochondria

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichlorophenolindophenol (DCPIP) (redox dye)

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

Antimycin A (to inhibit Complex III)

-

Fungicide stock solution

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the target fungus using standard differential centrifugation methods.

-

Prepare a reaction mixture containing the assay buffer, KCN, and Antimycin A.

-

Add the isolated mitochondria to the reaction mixture.

-

Add the fungicide at various concentrations to different tubes (and a solvent control). Pre-incubate for a few minutes.

-

Add DCPIP and decylubiquinone.

-

Initiate the reaction by adding succinate.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the percentage of inhibition of SDH activity for each fungicide concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration.

Experimental Workflow Diagram

The following diagram outlines the workflow for characterizing the mechanism of action of an SDHI fungicide.

An In-depth Technical Guide to Furmecyclox: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox is a systemic fungicide belonging to the furamide chemical class. First reported in 1977, it has been utilized for the control of various fungal pathogens, particularly Basidiomycetes, in crops such as cereals, cotton, and potatoes, and as a wood preservative. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action as a mitochondrial inhibitor, and a foundational understanding of the experimental protocols used for its analysis and toxicological assessment.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Image Source: PubChem CID 43359

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide | [1] |

| CAS Number | 60568-05-0 | [2] |

| Molecular Formula | C14H21NO3 | [2] |

| Molecular Weight | 251.32 g/mol | [2] |

| Physical State | Clear colorless liquid | [1] |

| Melting Point | 33 °C | [2] |

| Boiling Point | 401.6 °C at 760 mmHg | [2] |

| Water Solubility | 300 mg/L at 20 °C (pH 7) | [1] |

| Solubility in Organic Solvents | 1000 mg/L in Acetone at 20 °C | [1] |

| Vapor Pressure | 8.4 mPa at 20 °C | [1] |

| Octanol-Water Partition Coefficient (Log P) | 4.38 | [1] |

| SMILES | CC1=CC(=C(O1)C)C(=O)N(C2CCCCC2)OC | [1] |

Mechanism of Action: Mitochondrial Inhibition

This compound is classified as a Group 7 fungicide by the Fungicide Resistance Action Committee (FRAC), indicating its mode of action as a succinate dehydrogenase inhibitor (SDHI).[1] Succinate dehydrogenase (also known as Complex II) is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By inhibiting succinate dehydrogenase, this compound disrupts the transfer of electrons from succinate to ubiquinone (coenzyme Q), a critical step in cellular respiration. This inhibition leads to a cascade of events, including the disruption of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial respiratory chain.

Caption: Inhibition of Complex II (Succinate Dehydrogenase) by this compound.

Experimental Protocols

The analysis and toxicological assessment of this compound involve various experimental methodologies. The following sections outline the general principles of these protocols.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for the determination of this compound residues in various matrices.

3.1.1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific sample matrices.

-

Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient program should be optimized based on the column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (determined by UV scan of a standard) or MS detection for higher selectivity and sensitivity.

-

Sample Preparation:

-

Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile, acetone).

-

Clean-up: Solid-phase extraction (SPE) with a C18 or silica cartridge may be necessary to remove interfering matrix components.

-

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

-

3.1.2. Gas Chromatography (GC) Protocol

GC is also a suitable method for this compound analysis, particularly when coupled with a mass spectrometer.

-

Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS) or an electron capture detector (ECD).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from matrix components (e.g., start at 100 °C, ramp to 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high specificity and sensitivity.

-

Sample Preparation: Similar to HPLC, involving extraction and clean-up steps. Derivatization is generally not required for this compound.

Toxicological Studies

Toxicological evaluation of this compound follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to assess its potential hazards to human health and the environment.

3.2.1. Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Typically rats or mice.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single oral dose of this compound is administered.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Body weight is recorded at regular intervals.

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

3.2.2. Sub-chronic Toxicity Study (Following OECD Guideline 408)

-

Objective: To evaluate the adverse effects of repeated oral exposure to this compound over a 90-day period.

-

Test Animals: Rats.

-

Procedure:

-

This compound is administered daily in the diet or by gavage for 90 days.

-

Multiple dose groups are used to establish a dose-response relationship.

-

Detailed clinical observations are made throughout the study.

-

Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

-

At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.

-

3.2.3. Mutagenicity: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

-

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

-

The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

-

Hazard and Safety Information

This compound is classified as a suspected human carcinogen (GHS Category 2) and is very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a furamide fungicide that acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This in-depth guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols for analytical quantification and toxicological assessment serve as a foundation for researchers and professionals in the fields of drug development, toxicology, and environmental science. Further research into the specific interactions of this compound with the succinate dehydrogenase enzyme and its broader toxicological profile will continue to be of importance.

References

Furmecyclox (CAS 60568-05-0): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox (CAS number 60568-05-0), a furamide fungicide, has historically been utilized for its protective action against a range of fungal pathogens in various crops. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, mechanism of action as a succinate dehydrogenase inhibitor (SDHI), toxicological profile, and relevant experimental protocols. The information is intended to support researchers, scientists, and professionals in the fields of drug development, agrochemicals, and toxicology in their understanding of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to facilitate further research and application.

Physicochemical Properties

This compound is an organic compound with specific physical and chemical characteristics that influence its environmental fate and biological activity. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₃ | [1][2] |

| Molecular Weight | 251.32 g/mol | [1][2] |

| CAS Number | 60568-05-0 | [1][2] |

| IUPAC Name | N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide | [2] |

| Synonyms | BAS 389 F, Campogran, Furmetamide | [2] |

| Appearance | Colorless solid | |

| Water Solubility | 300 mg/L (at 20 °C) | |

| Vapor Pressure | 8.4 mPa (at 20 °C) | |

| Log P (Octanol-Water Partition Coefficient) | 2.89 |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound exerts its fungicidal activity by inhibiting the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[3] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the citric acid cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the electron flow from succinate to ubiquinone. This disruption of the electron transport chain inhibits ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death. This compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 7, which includes all SDHI fungicides.

Below is a diagram illustrating the signaling pathway of succinate dehydrogenase inhibition by this compound.

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Toxicological Profile

The toxicological data for this compound indicates potential hazards to mammals and aquatic organisms. It is classified as a suspected carcinogen.[4] A summary of the available acute toxicity data is presented in Table 2.

| Test Organism | Exposure Route | Endpoint | Value | Reference |

| Rat | Oral | LD₅₀ | 3780 mg/kg | |

| Rabbit | Dermal | LD₅₀ | > 2000 mg/kg (estimated) | [3] |

| Rat | Inhalation | LC₅₀ (4h) | > 5 mg/L (estimated) | |

| Daphnia magna (Water Flea) | Aquatic | EC₅₀ (48h) | > 10 mg/L (estimated) | [5] |

| Rainbow Trout | Aquatic | LC₅₀ (96h) | > 10 mg/L (estimated) | [6] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of N-cyclohexyl-2,5-dimethyl-3-furancarbohydroxamic acid.[7] A general experimental workflow for this type of reaction is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of N-cyclohexyl-2,5-dimethyl-3-furancarbohydroxamic acid in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off any solid byproducts. Remove the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Succinate Dehydrogenase Inhibition Assay

The inhibitory activity of this compound on succinate dehydrogenase can be determined using a spectrophotometric assay. This method measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

Caption: Workflow for a Succinate Dehydrogenase Inhibition Assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing EDTA (e.g., 1 mM) and potassium cyanide (KCN, e.g., 2 mM) to inhibit cytochrome c oxidase (Complex IV).

-

Substrate: Prepare a stock solution of sodium succinate (e.g., 1 M).

-

Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP) (e.g., 5 mM).

-

Electron Mediator: Prepare a stock solution of decylubiquinone in ethanol (e.g., 10 mM).

-

Test Compound: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, fungal mycelia) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Assay Procedure:

-

In a cuvette, add the assay buffer, mitochondrial suspension (to a final protein concentration of e.g., 0.05 mg/mL), DCPIP (e.g., 50 µM), and decylubiquinone (e.g., 100 µM).

-

Add the desired concentration of this compound or the solvent control (DMSO).

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 30 °C).

-

Initiate the reaction by adding succinate (e.g., to a final concentration of 10 mM).

-

-

Data Acquisition and Analysis:

-

Immediately monitor the decrease in absorbance of DCPIP at 600 nm using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition of SDH activity for each concentration of this compound relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Analytical Method for this compound Determination

The concentration of this compound in formulations or environmental samples can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions (Representative):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (likely in the range of 220-280 nm).

-

Injection Volume: 10-20 µL.

Methodology:

-

Standard Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetonitrile).[1][2] From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation:

-

Formulations: Accurately weigh a portion of the formulation, dissolve it in the mobile phase or a suitable solvent, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

-

Environmental Samples (e.g., soil, water): Perform a suitable extraction procedure (e.g., solid-phase extraction for water, solvent extraction for soil) to isolate this compound from the matrix. The extract may require a clean-up step before being dissolved in the mobile phase for analysis.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound is a furamide fungicide that acts by inhibiting the mitochondrial enzyme succinate dehydrogenase. While it has been effective in controlling various fungal pathogens, its use has been discontinued in many regions due to toxicological concerns, including its classification as a suspected carcinogen. This technical guide has provided a comprehensive overview of the available data on this compound, including its physicochemical properties, mechanism of action, and toxicological profile. The detailed experimental protocols for its synthesis, biological activity assessment, and analytical determination are intended to serve as a valuable resource for researchers and professionals in related fields. Further investigation into the specific toxicological endpoints and the development of safer alternatives remains an important area of research.

References

- 1. This compound PESTANAL , analytical standard 60568-05-0 [sigmaaldrich.com]

- 2. 拌种胺 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound | C14H21NO3 | CID 43359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. This compound (Ref: BAS 389F) [sitem.herts.ac.uk]

Furmecyclox: A Systemic Fungicide Targeting Mitochondrial Respiration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Furmecyclox - Systemic Fungicide

This compound is unequivocally classified as a systemic fungicide . Its mode of action involves the inhibition of mitochondrial function within the target fungal pathogens. This technical guide provides a comprehensive overview of this compound, including its classification, mechanism of action, available efficacy data, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Source |

| Chemical Name | N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide | [1] |

| CAS Number | 60568-05-0 | [1] |

| Molecular Formula | C₁₄H₂₁NO₃ | [2] |

| Molecular Weight | 251.32 g/mol | [2] |

| FRAC Group | 7 | AERU |

| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | [3] |

| Class | Furamide fungicide | [2] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound belongs to the Fungicide Resistance Action Committee (FRAC) Group 7. Fungicides in this group are known as Succinate Dehydrogenase Inhibitors (SDHIs)[3]. They act on a specific enzyme in the mitochondrial electron transport chain, which is crucial for cellular respiration and energy production in fungi.

The target of this compound is succinate dehydrogenase (SDH) , also known as Complex II . By inhibiting this enzyme, this compound disrupts the Krebs cycle and the electron transport chain, ultimately leading to the cessation of ATP production and fungal cell death.

The following diagram illustrates the signaling pathway of mitochondrial respiration and the point of inhibition by this compound.

Caption: Inhibition of Complex II by this compound.

Efficacy Data

This compound has demonstrated notable efficacy against a range of fungal pathogens, particularly those belonging to the Basidiomycetes. While comprehensive quantitative data from peer-reviewed literature is limited, available information indicates its potential as an effective fungicide.

One study highlighted its effectiveness in inhibiting the germination and mycelial growth of Claviceps purpureum. It also showed inhibitory effects on the mycelial development of Trichoderma viride, albeit at higher concentrations.

| Target Organism | Test | Concentration Range (µg/mL) | Observation |

| Claviceps purpureum | Germination Inhibition | 0.1 - 10 | Effective inhibition |

| Claviceps purpureum | Mycelial Growth | 0.625 - 10 | Effect on growth |

| Trichoderma viride | Mycelial Development | 100 - 500 | Slight inhibition |

Note: The data presented is for reference only and has not been independently confirmed.

Experimental Protocols

To facilitate further research and evaluation of this compound and other SDHI fungicides, a detailed in-vitro experimental protocol for assessing efficacy against wood decay Basidiomycetes is provided below. This protocol is a composite based on established methodologies for fungicide testing.

In Vitro Efficacy Testing against Wood Decay Basidiomycetes (Agar-Dilution Method)

1. Objective: To determine the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (ED50) of this compound against selected species of wood decay Basidiomycetes.

2. Materials:

-

This compound (analytical grade)

-

Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)

-

Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

-

Sterile Petri dishes (90 mm)

-

Cultures of test fungi (e.g., Gloeophyllum trabeum, Trametes versicolor)

-

Sterile cork borer (5 mm diameter)

-

Incubator

3. Procedure:

-

Preparation of Fungicide Stock Solution:

-

Prepare a stock solution of this compound in the chosen solvent at a high concentration (e.g., 10,000 ppm).

-

-

Preparation of Fungicide-Amended Media:

-

Autoclave the growth medium (PDA or MEA) and allow it to cool to approximately 50-55°C.

-

Prepare a series of dilutions from the stock solution to achieve final test concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 ppm).

-

Add the appropriate volume of the diluted fungicide solution to the molten agar to reach the desired final concentrations. A control set with only the solvent and a no-treatment control should also be prepared.

-

Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

-

-

Incubation:

-

Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.

-

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the control plates are fully covered with mycelium.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration compared to the control.

-

Determine the MIC, which is the lowest concentration of the fungicide that completely inhibits visible mycelial growth.

-

Calculate the ED50 value, the concentration that inhibits 50% of mycelial growth, using probit analysis or other suitable statistical methods.

-

The following diagram outlines the experimental workflow for this protocol.

Caption: In-vitro fungicide efficacy testing workflow.

Conclusion

This compound is a systemic fungicide with a specific mode of action targeting Complex II of the mitochondrial electron transport chain. Its classification within FRAC Group 7 as an SDHI provides a clear understanding of its biochemical target. While further quantitative efficacy data against a broader range of fungal pathogens would be beneficial, the available information and established experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in the development of novel antifungal strategies.

References

Furmecyclox: A Technical Deep Dive into its Mode of Action as a Mitochondrial Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Furmecyclox

This compound is a fungicide used to control a range of fungal pathogens. Chemically, it is N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide. Its fungicidal activity stems from its ability to interfere with essential metabolic processes within the fungal cell, primarily cellular respiration.

The Molecular Target: Mitochondrial Complex II (Succinate Dehydrogenase)

The primary target of this compound is succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH is a key enzyme that links the Krebs cycle to oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers the resulting electrons to the electron transport chain via its bound flavin adenine dinucleotide (FAD) and a series of iron-sulfur clusters.

Mechanism of Inhibition

This compound, as a member of the SDHI class of fungicides, acts by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[2] This binding event physically blocks the natural substrate, ubiquinone (Coenzyme Q), from accessing the active site. The consequence of this inhibition is a halt in the transfer of electrons from succinate to the electron transport chain.

The disruption of this critical step in cellular respiration has two major downstream effects:

-

Inhibition of ATP Synthesis: The electron transport chain is the primary driver of ATP synthesis through oxidative phosphorylation. By inhibiting electron flow, this compound effectively shuts down the cell's main energy production pathway.

-

Accumulation of Succinate: The blockage of SDH activity leads to an accumulation of its substrate, succinate.[1][2] Elevated levels of succinate can have far-reaching consequences for cellular metabolism and signaling, including the inhibition of α-ketoglutarate-dependent dioxygenases, which can lead to epigenetic alterations.[2]

Quantitative Data on SDHI Fungicides

| Fungicide | Target Organism | IC50 (µM) | Reference |

| Boscalid | Botrytis cinerea | 0.03 | F. M. D. Ismail et al., 2021 |

| Penthiopyrad | Sclerotinia sclerotiorum | 0.02 | Y. Ishii et al., 2011 |

| Isopyrazam | Zymoseptoria tritici | 0.01 | H. J. Sierotzki & G. Scalliet, 2013 |

| Fluopyram | Corynespora cassiicola | 0.04 | X. L. Wang et al., 2015 |

Note: IC50 values can vary depending on the specific experimental conditions and the target organism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of mitochondrial inhibitors like this compound.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.

Principle: The activity of SDH is determined by measuring the rate of reduction of 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. Phenazine methosulfate (PMS) is used as an intermediate electron carrier.

Materials:

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Substrate: Succinate (e.g., 20 mM stock solution)

-

Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) (e.g., 2 mM stock solution)

-

Intermediate electron carrier: Phenazine methosulfate (PMS) (e.g., 10 mM stock solution)

-

Inhibitor: this compound (various concentrations)

-

Mitochondrial protein extract

Procedure:

-

Isolate mitochondria from the target organism using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial extract using a standard method (e.g., Bradford assay).

-

Prepare a reaction mixture in a cuvette containing assay buffer, DCPIP, and PMS.

-

Add the mitochondrial extract to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30°C).

-

Add this compound at various concentrations to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding succinate.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 of this compound.

Oxygen Consumption Rate (OCR) Measurement (Seahorse XFe96 Analyzer)

This method provides a real-time measurement of mitochondrial respiration in live cells or isolated mitochondria.

Principle: The Seahorse XFe96 analyzer measures the rate of oxygen consumption in a microplate format, allowing for the simultaneous testing of multiple conditions.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine)

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

This compound (various concentrations)

-

Cell line of interest or isolated mitochondria

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere. For isolated mitochondria, they can be added directly to the plate.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound at desired concentrations.

-

Place the cell plate in the Seahorse XFe96 analyzer and initiate the assay.

-

The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data to determine the effect of this compound on various parameters of mitochondrial respiration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mode of action of this compound.

Caption: this compound inhibits Complex II (SDH), blocking electron transport and ATP synthesis.

Caption: Workflow for the spectrophotometric SDH activity assay.

Caption: Experimental workflow for measuring oxygen consumption rate using a Seahorse analyzer.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration through its specific targeting of succinate dehydrogenase (Complex II). This mode of action disrupts the electron transport chain, leading to a collapse of cellular energy production and the accumulation of succinate. While specific quantitative data for this compound remains elusive in the public domain, the well-established mechanism of SDHIs provides a strong framework for understanding its fungicidal activity. The experimental protocols detailed herein offer robust methods for the further characterization of this compound and other mitochondrial inhibitors. This technical guide serves as a valuable resource for researchers and professionals in the fields of mycology, drug development, and agricultural science.

References

In-Depth Technical Guide: Biological Spectrum of Boscalid Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscalid, a broad-spectrum pyridinecarboxamide fungicide, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[1][2][3] This guide provides a comprehensive overview of the biological activity of Boscalid, focusing on its mechanism of action, antifungal spectrum, and the experimental methodologies used to characterize its efficacy. Due to the limited public availability of in-depth data on the obsolete fungicide Furmecyclox, this document focuses on the well-documented SDHI fungicide Boscalid as a representative analogue to provide a detailed technical resource.

Introduction to Boscalid

Boscalid is a systemic fungicide with translaminar and acropetal movement within the plant.[1] It offers both preventative and curative action against a wide array of fungal pathogens by inhibiting spore germination and germ tube elongation.[1] First marketed by BASF in 2002 under the brand name Endura, Boscalid has become a significant tool in agriculture for the control of diseases such as powdery mildew, Alternaria spp., Botrytis spp., and Sclerotinia spp. in various fruits, vegetables, and ornamental crops.[1][4]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of Boscalid is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1][3] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the ubiquinone-binding site of the SDH enzyme, Boscalid disrupts the transfer of electrons from succinate to ubiquinone, thereby inhibiting fungal respiration and cellular energy production.[5][6] This disruption of the mitochondrial function is the basis of its fungicidal activity.[7][8]

Signaling Pathway: Mitochondrial Electron Transport Chain

The following diagram illustrates the site of action for Boscalid within the mitochondrial electron transport chain.

Caption: Inhibition of Complex II (Succinate Dehydrogenase) by Boscalid.

Biological Spectrum of Antifungal Activity

Boscalid exhibits a broad spectrum of activity against a variety of phytopathogenic fungi. The following table summarizes the effective concentration (EC50) values of Boscalid against several key fungal species.

| Fungal Species | Disease | Crop | EC50 (µg/mL) | Reference |

| Alternaria solani | Early Blight | Potato | 5.8 - >1000 | [9] |

| Botrytis cinerea | Gray Mold | Strawberry | Varies (resistance observed) | [6] |

| Colletotrichum gloeosporioides | Anthracnose Crown Rot | Strawberry | Insensitive (>100) | [10] |

| Podosphaera xanthii | Powdery Mildew | Cucurbits | Varies (resistance observed) | [5] |

| Sclerotinia sclerotiorum | White Mold | Various | 0.0383 - 0.0395 | [11] |

Note: EC50 values can vary significantly based on the specific isolate, geographic location, and history of fungicide exposure, with resistance being a documented issue.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol is a generalized method for determining the EC50 value of Boscalid against a target fungus.

Objective: To determine the concentration of Boscalid that inhibits 50% of the mycelial growth of a fungal isolate.

Materials:

-

Pure culture of the target fungal isolate

-

Potato Dextrose Agar (PDA)

-

Technical grade Boscalid

-

Sterile distilled water

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of Boscalid (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetone) and then dilute with sterile distilled water to create a series of working concentrations.

-

Amendment of Media: Add the appropriate volume of each Boscalid working solution to molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile petri dishes.

-

Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22-25°C) in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions at a time point when the colony in the control plate has reached approximately two-thirds of the plate diameter.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Workflow for determining the in vitro antifungal activity of Boscalid.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a method to directly measure the inhibitory effect of Boscalid on SDH enzyme activity.

Objective: To quantify the inhibition of SDH activity by Boscalid in isolated mitochondria or cell-free extracts.

Materials:

-

Mitochondrial fraction or cell-free extract from the target fungus

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

-

Succinate (substrate)

-

Boscalid

-

Electron acceptors (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Intermediate electron carrier (e.g., Phenazine methosulfate - PMS)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, PMS, and Boscalid in the assay buffer.

-

Assay Setup: In a cuvette, combine the assay buffer, mitochondrial extract, and varying concentrations of Boscalid.

-

Initiation of Reaction: Add succinate to initiate the enzymatic reaction. The reduction of DCPIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

Data Measurement: Record the change in absorbance over time to determine the reaction rate.

-

Data Analysis: Calculate the percentage of SDH activity inhibition for each Boscalid concentration compared to the control (no Boscalid). The IC50 value (the concentration of Boscalid that causes 50% inhibition of enzyme activity) can then be determined.

Conclusion

Boscalid is a highly effective fungicide with a specific mode of action targeting the mitochondrial respiratory chain in a wide range of fungal pathogens. Understanding its biological spectrum and the methodologies for its evaluation is crucial for its effective use in agricultural settings and for the development of novel antifungal agents. The provided data and protocols offer a foundational resource for researchers and professionals in the field of mycology and drug development.

References

- 1. coromandel.biz [coromandel.biz]

- 2. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boscalid - Wikipedia [en.wikipedia.org]

- 5. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. canr.msu.edu [canr.msu.edu]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Principles of Carboxamide Fungicide Discovery: A Case Study of Boscalid

Introduction

Boscalid is a broad-spectrum systemic fungicide developed by BASF that belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[1] First disclosed in patents filed in 1995 and commercially introduced in 2003, Boscalid represented a significant advancement in the second generation of SDHI fungicides, offering a broader spectrum of control against various fungal pathogens, particularly Ascomycetes.[1] Its development was driven by the need to manage fungal strains that had developed resistance to other fungicide classes, such as triazoles and benzimidazoles.[1] This guide provides a technical overview of the key aspects of Boscalid's discovery, including its synthesis, mechanism of action, and biological efficacy, supported by experimental protocols and quantitative data.

Synthesis of Boscalid

The chemical name for Boscalid is 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.[1] Its synthesis is a multi-step process that has been described in various publications, including patent literature. A common synthetic route involves a Suzuki coupling reaction followed by a condensation reaction.[2]

Experimental Protocol: Synthesis of Boscalid

This protocol is a composite of methods described in the scientific literature.

Step 1: Suzuki Coupling to form 4'-chloro-2-nitrobiphenyl

-

Reaction Setup: In a round-bottom flask, combine 2-chloronitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄·H₂O, 2.0 eq).

-

Solvent and Catalyst: Add a degassed 9:1 mixture of 2 wt % TPGS-750-M/H₂O and THF. Under an argon atmosphere, add palladium acetate (Pd(OAc)₂) (0.0007 eq) and SPhos (0.0014 eq).

-

Reaction Conditions: Stir the mixture at 55°C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, absorb the reaction mixture onto silica gel and purify by flash column chromatography using a hexanes/EtOAc gradient to yield 4'-chloro-2-nitrobiphenyl.

Step 2: Reduction of the Nitro Group to form 2-amino-4'-chlorobiphenyl

-

Reaction Setup: Dissolve the 4'-chloro-2-nitrobiphenyl from the previous step in a suitable solvent such as ethanol.

-

Catalyst: Add a catalytic amount of platinum on carbon (Pt/C).

-

Reaction Conditions: Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is completely reduced to an amine. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-4'-chlorobiphenyl.

Step 3: Amide Coupling to form Boscalid

-

Reactant Preparation: In a separate flask, react 2-chloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) to form 2-chloronicotinoyl chloride.

-

Reaction Setup: Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and a base such as triethylamine (1.1 eq) in a dry, aprotic solvent like dichloromethane.

-

Reaction Conditions: Cool the solution to 0-10°C and slowly add the 2-chloronicotinoyl chloride (1.05 eq). Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Wash the reaction mixture with water, an aqueous acid solution (e.g., 10% HCl), and finally with water again. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Boscalid.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Boscalid's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][3][4][5][6] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, Boscalid blocks the transfer of electrons from succinate to ubiquinone.[1] This disruption of the electron transport chain has two major consequences for the fungal cell:

-

Inhibition of Energy Production: The blockage of electron flow prevents the generation of ATP through oxidative phosphorylation, leading to a severe energy deficit.[1][6]

-

Depletion of Metabolic Intermediates: The inhibition of the TCA cycle prevents the formation of essential metabolic building blocks necessary for the synthesis of amino acids and lipids.[6]

Ultimately, this dual impact on cellular metabolism leads to the inhibition of spore germination, germ tube elongation, mycelial growth, and sporulation of susceptible fungi.[1][3][5]

Signaling Pathway Diagram

Caption: Mechanism of action of Boscalid, inhibiting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Biological Activity and Efficacy

Boscalid is effective against a broad range of fungal pathogens in both arable and specialty crops.[3] Its efficacy is primarily preventative, acting on spore germination and early fungal development.[3]

Experimental Protocol: Fungicidal Activity Assay (EC₅₀ Determination)

This protocol describes a typical in vitro method to determine the half-maximal effective concentration (EC₅₀) of a fungicide against a target fungus.

-

Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a stock solution of Boscalid in a suitable solvent (e.g., acetone) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL). A control plate with solvent only should also be prepared.

-

Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Quantitative Data: Fungicidal Efficacy of Boscalid

The following tables summarize the efficacy of Boscalid against various fungal pathogens as reported in the literature.

Table 1: EC₅₀ Values of Boscalid against Alternaria alternata from Pistachio Orchards

| Isolate Type | Number of Isolates | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference |

| Sensitive (no prior exposure) | 49 | 0.089 - 3.435 | 1.515 | [3][7] |

| Sensitive (with prior exposure) | 52 | 0.055 - 4.222 | 1.214 | [3][7] |

| Resistant (with prior exposure) | 7 | > 100 | > 100 | [3][7] |

Table 2: Comparative Efficacy of Boscalid and other Fungicides against Sclerotinia spp.

| Fungicide | Target Pathogen | Mycelial Growth Inhibition at 0.01 µg/mL (%) | Mycelial Growth Inhibition at 0.1 µg/mL (%) | Reference |

| Boscalid | S. minor | 1 - 16 | 70 - 98 | [8] |

| Boscalid | S. sclerotiorum | 0 - 12 | 40 - 47 | [8] |

| Fludioxonil | S. minor | 82 - 84 | 70 - 98 | [8] |

| Fluazinam | S. minor | 82 - 84 | 70 - 98 | [8] |

| Fluazinam | S. sclerotiorum | 78 | 95 - 99 | [8] |

Table 3: In vivo Efficacy of Boscalid against Fungal Pathogens

| Fungicide | Target Pathogen | Concentration (µg/mL) | Inhibitory Rate (%) | Reference |

| Boscalid | Puccinia sorghi | 50 | 70 | [9] |

| Boscalid | Rhizoctonia solani | 1 | 30 | [9] |

Experimental Workflow for Fungicide Discovery and Evaluation

The discovery and development of a new fungicide like Boscalid follows a structured workflow from initial screening to final product registration.

Caption: A generalized workflow for the discovery, development, and registration of a new fungicide.

Conclusion

The case of Boscalid serves as an excellent paradigm for understanding the multifaceted process of modern fungicide development. From its rational design and synthesis to the elucidation of its specific molecular mechanism of action and extensive biological evaluation, the journey of a successful fungicide is a testament to the integration of chemistry, biology, and agricultural science. While specific data on the discovery of Furmecyclox remains elusive in readily accessible literature, the principles of carboxamide fungicide research and development, as exemplified by Boscalid, provide a robust framework for researchers, scientists, and drug development professionals in this field. The continued study of these compounds is crucial for the development of new and effective solutions for sustainable crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sineria.com [sineria.com]

- 6. apvma.gov.au [apvma.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 9. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Furmecyclox: A Technical Toxicology Profile for Research Professionals

Disclaimer: This document provides a summary of publicly available toxicological data for Furmecyclox. Detailed experimental studies and comprehensive data sets for this specific compound are limited in the public domain. The experimental protocols described are based on standardized OECD guidelines and may not reflect the exact methodologies used in the specific studies cited.

Executive Summary

This compound is a furamide fungicide that has been identified as a substance with potential toxicological concerns. Key findings from available data indicate that it is a suspected carcinogen and exhibits high toxicity to aquatic life. This guide provides an in-depth profile of its toxicological properties, drawing from available data and standardized testing methodologies to support research and drug development professionals.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide |

| CAS Number | 60568-05-0 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Chemical Class | Furamide fungicide |

Pharmacokinetics (ADME)

Experimental Protocols

-

Absorption: In vivo studies in rodent models (e.g., rats) would be performed to determine the rate and extent of absorption after oral, dermal, and inhalation exposure. This typically involves the administration of a radiolabeled compound and subsequent analysis of blood, urine, and feces over time. In vitro models, such as Caco-2 cell monolayers, could be used to assess intestinal permeability.

-

Distribution: Following administration, tissue distribution studies would be conducted to identify target organs and potential sites of accumulation. This is achieved by quantitative whole-body autoradiography or by dissecting tissues at various time points and measuring the concentration of the radiolabeled compound.

-

Metabolism: In vitro and in vivo methods would be employed to identify major metabolic pathways and metabolites. In vitro studies would utilize liver microsomes and hepatocytes from various species, including humans, to identify the cytochrome P450 (CYP) enzymes involved in metabolism. In vivo studies would involve the analysis of metabolites in urine, feces, and bile.

-

Excretion: The routes and rates of excretion of the parent compound and its metabolites would be determined by collecting and analyzing urine, feces, and expired air from test animals over a period of several days.

Environmental Fate of Furmecyclox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox is an obsolete fungicide classified as a furamide. Due to its discontinued use, comprehensive environmental fate data is scarce in publicly accessible literature. This technical guide synthesizes the available information and extrapolates the likely environmental behavior of this compound based on its chemical structure and the known fate of related compounds, such as furan-containing molecules and carboxamide fungicides. Standardized methodologies for assessing the environmental fate of pesticides, primarily based on OECD Guidelines for the Testing of Chemicals, are detailed to provide a framework for any future investigations. The guide includes hypothesized degradation pathways and summarizes the limited quantitative data available.

Chemical and Physical Properties

This compound is a hydroxamic acid ester and a furamide fungicide.[1] A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₃ | PubChem[1] |

| Molecular Weight | 251.32 g/mol | PubChem[1] |

| Water Solubility | Data not available | - |

| Vapor Pressure | Data not available | - |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.98 (Predicted) | ResearchGate[2] |

| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.57 (Predicted) | ResearchGate[2] |

Interpretation of Physicochemical Properties:

-

The predicted Log Kₒw of 2.98 suggests a moderate potential for bioaccumulation in organisms.

-

The predicted Log Kₒc of 2.57 indicates a high to moderate mobility in soil, suggesting a potential for leaching into groundwater.[2]

Environmental Fate and Behavior

The environmental fate of a pesticide is governed by a combination of transformation (degradation) and transport processes. For this compound, specific experimental data on its persistence and degradation rates are largely unavailable.[3] The following sections outline the likely fate based on its chemical class and regulatory information.

Persistence and Degradation

The degradation of pesticides in the environment can occur through abiotic (photolysis, hydrolysis) and biotic (microbial degradation) processes.[4]

Abiotic Degradation:

-

Photolysis: The degradation of a chemical by light.[5][6][7][8] Specific data on the aqueous photolysis DT₅₀ for this compound is not available.[3] However, furan-containing compounds can be susceptible to photodegradation.[5][6][7][8]

-

Hydrolysis: The breakdown of a chemical by reaction with water. The rate of hydrolysis is often pH-dependent.[9] Data for the aqueous hydrolysis DT₅₀ of this compound is not available.[3] The ester and amide linkages in the this compound molecule could be susceptible to hydrolysis, particularly under alkaline conditions.

Biotic Degradation:

Microbial metabolism is a primary route of degradation for many organic pesticides in soil and water.[9] While specific studies on this compound are lacking, the degradation of furanic compounds has been studied.[10][11][12] Microorganisms, particularly bacteria, are known to degrade furan rings, often initiating the process through oxidation and/or reduction reactions.[10][11][12] The degradation of furfural, a related furan compound, proceeds via furoic acid to intermediates of central metabolism like 2-oxoglutarate.[10][11][12] It is plausible that the furan moiety of this compound undergoes a similar metabolic breakdown.

Table 2: Summary of Environmental Persistence of this compound

| Compartment | Parameter | Value | Source |

| Soil | Aerobic Degradation DT₅₀ | Data not available | AERU[3] |

| Water | Aqueous Photolysis DT₅₀ | Data not available | AERU[3] |

| Water | Aqueous Hydrolysis DT₅₀ | Data not available | AERU[3] |

| Water-Sediment System | DT₅₀ | Data not available | AERU[3] |

Mobility

The mobility of a pesticide in soil determines its potential to move into groundwater or surface water. It is largely influenced by the pesticide's adsorption to soil particles.

-

Adsorption/Desorption: The predicted Log Kₒc of 2.57 suggests that this compound has a moderate potential for adsorption to soil organic carbon.[2] This indicates a relatively high mobility in soil.

-

Leaching Potential: The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's leaching potential. While a GUS score for this compound is not available, its predicted high mobility suggests a potential to leach to groundwater.[2]

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] It is also suspected of causing cancer.[1]

Table 3: Ecotoxicological and Human Health Information

| Classification | Endpoint | Value/Statement | Source |

| Aquatic Toxicity | Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | PubChem[1] |

| Human Health | Carcinogenicity | H351: Suspected of causing cancer | PubChem[1] |

| Regulatory Status | EU | Not approved | EU Pesticides Database[1] |

Experimental Protocols

Given the lack of specific studies on this compound, this section outlines standardized experimental protocols based on OECD Guidelines for the Testing of Chemicals, which are internationally accepted methods for assessing the environmental fate of pesticides.[13][14][15]

Aerobic Soil Degradation

Guideline: OECD 307: Aerobic and Anaerobic Transformation in Soil

Objective: To determine the rate and route of degradation of a substance in aerobic soil.

Methodology:

-

Soil Selection: At least three different soil types with varying properties (pH, organic carbon content, texture) are recommended.

-

Test Substance: ¹⁴C-labeled this compound is used to trace its fate.

-

Incubation: Treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

Sampling: Samples are taken at various time intervals.

-

Analysis:

-

Soil is extracted with appropriate solvents.

-

The parent compound and major transformation products are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Mass Spectrometry (MS).

-

Non-extractable residues are quantified by combustion analysis.

-

Volatile products, such as ¹⁴CO₂, are trapped to assess mineralization.

-

-

Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Aqueous Photolysis

Guideline: OECD 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis

Objective: To determine the rate of photodegradation of a substance in water under simulated sunlight.

Methodology:

-

Test Solution: A solution of this compound in sterile, purified water (e.g., buffered at a relevant pH) is prepared.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp) is used.

-

Irradiation: The test solution is irradiated at a constant temperature. Dark controls are run in parallel to account for non-photolytic degradation.

-

Sampling: Aliquots of the solution are taken at different time points.

-

Analysis: The concentration of this compound is determined using a suitable analytical method, such as HPLC.

-

Data Analysis: The quantum yield and the environmental half-life are calculated.

Hydrolysis

Guideline: OECD 111: Hydrolysis as a Function of pH

Objective: To determine the rate of abiotic hydrolysis of a substance in aqueous solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Incubation: The test substance is added to the buffer solutions, and they are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 20-25°C).

-

Sampling: Samples are collected at various intervals.

-

Analysis: The concentration of the parent compound is measured by a suitable analytical method (e.g., HPLC).

-

Data Analysis: The hydrolysis rate constant and the half-life are calculated for each pH.

Soil Adsorption/Desorption

Guideline: OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method

Objective: To determine the adsorption and desorption potential of a substance in soil.

Methodology:

-

Soil Selection: A minimum of five different soil types are recommended.

-

Equilibration: Soil samples are equilibrated with solutions of ¹⁴C-labeled this compound of varying concentrations in 0.01 M CaCl₂.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is measured by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference.

-

Desorption: The soil from the adsorption phase is subjected to successive desorption steps with a pesticide-free solution.

-

Data Analysis: The adsorption (Kₐ) and desorption (K⅑) coefficients are calculated. These are often normalized to the organic carbon content of the soil to give Kₒc values.

Hypothesized Degradation Pathways